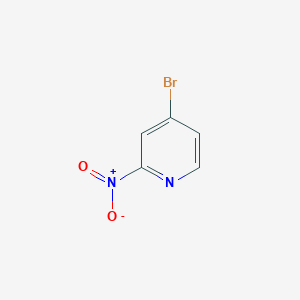

4-Bromo-2-nitropyridine

Übersicht

Beschreibung

4-Bromo-2-nitropyridine is a compound that serves as a key intermediate in the synthesis of various pharmaceutical and pesticide products. It is a brominated and nitrated derivative of pyridine, a basic heterocyclic organic compound with a molecular structure that includes a six-membered ring with one nitrogen atom and five carbon atoms.

Synthesis Analysis

The synthesis of bromopyridine derivatives, including 4-bromo-2-nitropyridine, can be achieved through various methods. One approach involves the "halogen dance" reaction, where 2-bromopyridine is treated with LDA and I2 to yield 2-bromo-4-iodopyridine, which can then be further substituted to create various di-substituted pyridines . Another method includes the self-condensation of 4-bromopyridine, which can be performed at different temperatures and in the presence of methyl iodide to produce poly(4-bromopyridine) .

Molecular Structure Analysis

The molecular structure of bromo-nitropyridine derivatives has been extensively studied using quantum mechanical and spectroscopic methods. For instance, 2-Amino-3-bromo-5-nitropyridine has been investigated using Density Functional Theory (DFT) calculations, which provided insights into the vibrational frequencies, molecular equilibrium geometry, and electronic properties of the molecule . Similarly, the crystal structure of 2-bromo-4-nitropyridine N-oxide has been determined, revealing the orientation of the bromine and nitro groups in relation to the pyridine ring .

Chemical Reactions Analysis

Bromopyridine derivatives are versatile in chemical reactions due to the presence of reactive sites that allow for further functionalization. For example, 3-nitro-4-bromopyridine can undergo Pd-catalyzed cross-coupling reactions with aryltrialkoxysilanes, which is useful in the synthesis of complex biaryls and antitumor antibiotics like streptonigrin and lavendamycin . Additionally, nucleophilic substitution reactions of amines with 3-bromo-4-nitropyridine have been studied, revealing unexpected nitro-group migration under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-nitropyridine derivatives are characterized by their spectroscopic features and reactivity. The FT-Raman and FT-IR spectra of 5-bromo-2-nitropyridine have been recorded, and the vibrational frequencies have been calculated and assigned using DFT methods . These properties are crucial for understanding the behavior of these compounds in various chemical environments and for their identification and characterization in research and industrial applications.

Wissenschaftliche Forschungsanwendungen

-

Synthesis of Pyridine Nucleosides

- Field : Organic Chemistry

- Application : 2-Bromo-5-fluoro-4-nitropyridine is utilized in various chemical syntheses. Its derivatives are used in the synthesis of pyridine nucleosides related to 5-fluorocytosine and 5-fluorouracil.

- Results : The outcomes of these syntheses are pyridine nucleosides related to 5-fluorocytosine and 5-fluorouracil.

-

Nucleophilic Aromatic Substitution of Pyridines

-

Synthesis of 2-Substituted-5-Nitro-Pyridines

- Field : Organic Chemistry

- Application : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .

- Method : The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .

- Results : The outcomes of these reactions are a series of 2-substituted-5-nitro-pyridines .

-

Synthesis of Herbicides and Insecticides

-

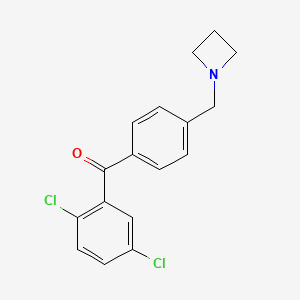

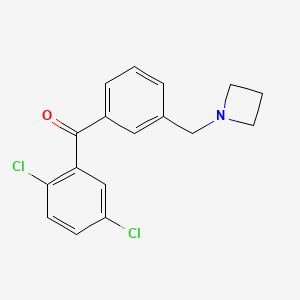

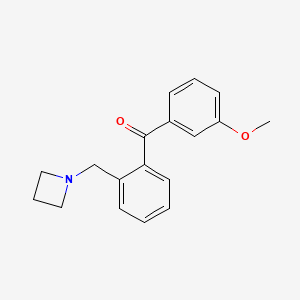

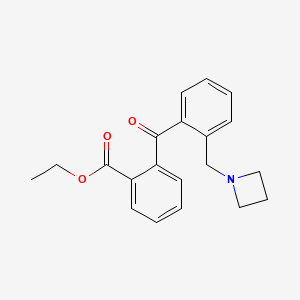

Preparation of Biaryls

- Field : Organic Chemistry

- Application : 2-Bromo-5-nitropyridine was used in preparation of boc-protected (piperazin-1-ylmethyl)biaryls via microwave-mediated Suzuki-Miyaura coupling with (boc-piperazin-1-ylmethyl)phenylboronic acid pinacol esters .

- Results : The outcomes of these reactions are boc-protected (piperazin-1-ylmethyl)biaryls .

-

Synthesis of 2-Pyridyl Analogs

-

Synthesis of Imidazo[4,5-c]pyridines

-

Synthesis of 2-Substituted-5-Nitro-Pyridines

- Field : Organic Chemistry

- Application : From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction. From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .

- Method : The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .

- Results : The outcomes of these reactions are a series of 2-substituted-5-nitro-pyridines .

-

Synthesis of 4-Substituted-2-Alkylamino-5-Nitropyridines

- Field : Organic Chemistry

- Application : 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group. High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .

- Results : The outcomes of these reactions are a series of 4-substituted-2-alkylamino-5-nitropyridines .

Safety And Hazards

Zukünftige Richtungen

4-Nitropyridine can be an excellent starting material for the preparation of pyridine derivatives, which are important synthetic intermediates for new pesticides and medicines . The continuous flow methodology was used to minimize accumulation of the highly energetic and potentially explosive nitration product to enable the safe scale-up of 4-nitropyridine with no 2-nitropyridine by-product .

Eigenschaften

IUPAC Name |

4-bromo-2-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrN2O2/c6-4-1-2-7-5(3-4)8(9)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVCQPYYTSNQSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-nitropyridine | |

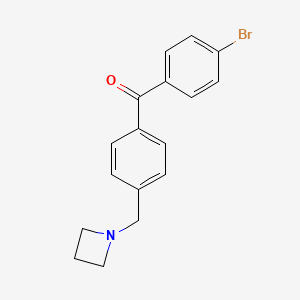

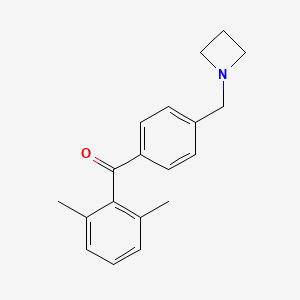

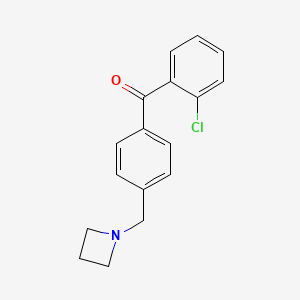

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

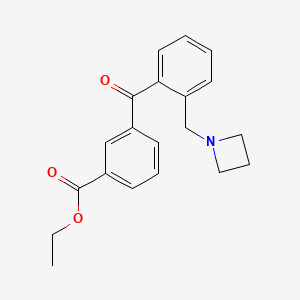

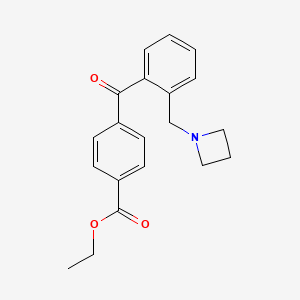

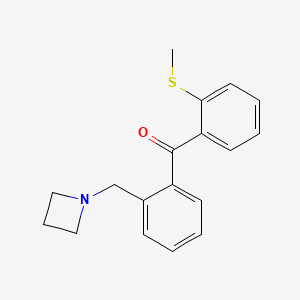

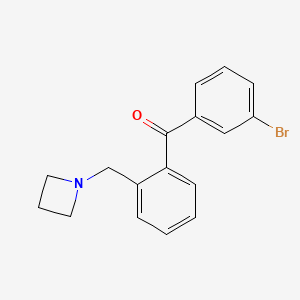

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.